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Compound of Interest

Compound Name:
3-(2-Methyl-indol-1-yl)-propionic

acid

CAS No.: 42951-33-7

Cat. No.: B183741

Get Quote

Executive Summary
3-(2-Methyl-indol-1-yl)-propionic acid (CAS: 42951-33-7) is a functionalized indole derivative

characterized by a propionic acid moiety attached to the indole nitrogen (

-1 position).[1] Unlike its isomer, indole-3-propionic acid (a tryptophan metabolite), this
compound features a sterically significant methyl group at the C-2 position and an

-linked carboxylic tail. It serves as a critical intermediate in the synthesis of bioactive alkaloids,
fluorescent probes, and polymer precursors. Its high melting point (135°C) and specific
solubility profile dictate precise handling protocols for synthesis and purification.
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Parameter Specification

Chemical Name 3-(2-Methyl-indol-1-yl)-propanoic acid

CAS Number 42951-33-7

Molecular Formula

Molecular Weight 203.24 g/mol

SMILES CC1=CC2=CC=CC=C2N1CCC(=O)O

InChI Key OJDOEXJZNZKRBK-UHFFFAOYSA-N

MDL Number MFCD06589832

Structural Commentary
The molecule consists of a hydrophobic 2-methylindole core fused to a hydrophilic propionic

acid tail.[2]

The Indole Core: The 2-methyl group provides steric bulk, preventing reactions at the C-2

position and influencing the conformation of the

-substituent.

The Propionic Tail: Attached at

-1, this flexible linker terminates in a carboxylic acid, providing a handle for conjugation (e.g.,
amide coupling) or solubility modulation (pH-dependent ionization).

Physicochemical Properties[3][5][6][7][8]
Solid-State Properties

Melting Point:135°C (Experimental). The relatively high melting point compared to simple

esters suggests strong intermolecular hydrogen bonding between the carboxylic acid dimers

in the crystal lattice.

Appearance: Typically a pale yellow to tan crystalline powder. Oxidation of the indole ring

upon prolonged air exposure can darken the color.
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Boiling Point: 210–230°C at 2 Torr.[3] High vacuum is required for distillation to prevent

thermal decarboxylation.

Solution Properties
Solubility Profile:

Water: Low (< 1 mg/mL at pH 2-5). The hydrophobic indole core dominates the solvation

energy.

Alkaline Water (pH > 8): Soluble. Deprotonation of the carboxylic acid (

) forms a salt, significantly enhancing aqueous solubility.

Organic Solvents: Highly soluble in DMSO, DMF, Methanol, and Ethanol. Moderately

soluble in Dichloromethane and Ethyl Acetate.

Acidity (pKa): Estimated at 4.8 ± 0.2 (typical for aliphatic carboxylic acids). This value is

critical for extraction protocols; the molecule is neutral and organic-soluble below pH 4, and

anionic/water-soluble above pH 6.

Synthesis & Manufacturing Logic
The most robust synthetic route avoids direct alkylation with 3-bromopropionic acid (which can

suffer from elimination side reactions) and instead utilizes a Michael Addition followed by

hydrolysis. This ensures regioselectivity at the

-1 position due to the higher nucleophilicity of the indole nitrogen anion compared to C-3.

Synthetic Pathway Visualization

2-Methylindole
(Nucleophile)

Intermediate Ester
(Methyl 3-(2-methylindol-1-yl)propanoate)

Step 1: Base (NaH or Triton B)
DMF/MeCN, 60°C

Methyl Acrylate
(Michael Acceptor)

Target Product
3-(2-Methyl-indol-1-yl)-propionic acid

Step 2: Hydrolysis
NaOH/MeOH, then HCl workup
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Figure 1: Preferred synthetic route via Michael Addition to ensure N-1 regioselectivity.

Mechanistic Insight[6][9]
Step 1 (Michael Addition): The base deprotonates the indole N-H (

). The resulting anion attacks the

-carbon of methyl acrylate. The 2-methyl group sterically hinders the C-3 position, further
directing substitution to

-1.

Step 2 (Hydrolysis): Saponification of the methyl ester proceeds rapidly. Acidification

carefully precipitates the free acid product.

Analytical Characterization
To validate the identity of the compound, the following spectral features must be observed.

Nuclear Magnetic Resonance (NMR)[3][6][10][11][12]
NMR (400 MHz, DMSO-

):

12.1 ppm (bs, 1H): Carboxylic acid proton (

). Disappears on

shake.

7.4 – 6.9 ppm (m, 4H): Indole aromatic ring protons.

6.2 ppm (s, 1H): C-3 Proton. Crucial: If this is a doublet or missing, the substitution may
have occurred at C-3.

4.35 ppm (t, 2H):

. Deshielded by the nitrogen.

2.65 ppm (t, 2H):
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.

2.38 ppm (s, 3H):

. Distinct singlet.

Mass Spectrometry (MS)
Mode: ESI+ or EI.

Molecular Ion:

.

Fragmentation: Loss of the propionic acid side chain (

, 2-methylindole fragment) is a common diagnostic peak.

Experimental Protocols
Protocol 1: Determination of Aqueous Solubility vs. pH
Use this protocol to determine the optimal buffer system for biological assays.

Preparation: Weigh 5 mg of compound into three separate 2 mL vials.

Solvent Addition:

Vial A: Add 1.0 mL 0.1 M HCl (pH ~1).

Vial B: Add 1.0 mL Phosphate Buffer (pH 7.4).

Vial C: Add 1.0 mL 0.1 M NaOH (pH ~13).

Equilibration: Vortex for 2 minutes, then sonicate for 10 minutes at 25°C.

Observation & Analysis:

Vial A: Suspension expected (Protonated form, insoluble).

Vial B: Partial/Full dissolution (Ionized form).
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Vial C: Clear solution (Fully deprotonated salt).

Quantification: Filter supernatants (0.22 µm PTFE) and analyze via HPLC-UV (280 nm)

against a standard curve prepared in DMSO.

Protocol 2: Purity Assessment via HPLC
Standard method for quality control.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 280 nm (Indole absorption max).

Retention Time: Expect elution around 8-10 minutes (moderate hydrophobicity).

Handling & Safety
Safety Data Summary (SDS)

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE

(Category 3).

Signal Word: Warning.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Handling Precautions
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Indoles are light-sensitive; use

amber vials to prevent photo-oxidation (pinking/browning).

PPE: Nitrile gloves and safety glasses are mandatory. Avoid inhalation of dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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